N-[4-(SEC-BUTYL)PHENYL]-N'-(1-METHYL-4-PIPERIDYL)UREA
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Overview
Description
N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a sec-butyl group attached to a phenyl ring, which is further connected to a piperidyl group through a urea linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA typically involves the reaction of 4-(sec-butyl)aniline with 1-methyl-4-piperidyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Step 1: Preparation of 4-(sec-butyl)aniline by the alkylation of aniline with sec-butyl bromide in the presence of a base such as potassium carbonate.
Step 2: Reaction of 4-(sec-butyl)aniline with 1-methyl-4-piperidyl isocyanate in an inert solvent like dichloromethane at room temperature to form N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA.
Industrial Production Methods
In an industrial setting, the production of N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of reduced derivatives such as amines.
Substitution: Formation of substituted derivatives like brominated or nitrated compounds.
Scientific Research Applications
N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(1-methyl-4-piperidyl)urea
- N-[4-(tert-Butyl)phenyl]-N’-(1-methyl-4-piperidyl)urea
- N-[4-(Isopropyl)phenyl]-N’-(1-methyl-4-piperidyl)urea
Uniqueness
N-[4-(SEC-BUTYL)PHENYL]-N’-(1-METHYL-4-PIPERIDYL)UREA is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in various applications.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-4-13(2)14-5-7-15(8-6-14)18-17(21)19-16-9-11-20(3)12-10-16/h5-8,13,16H,4,9-12H2,1-3H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DACUVBKYXDHFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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